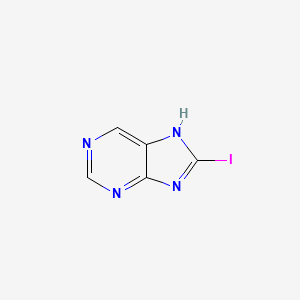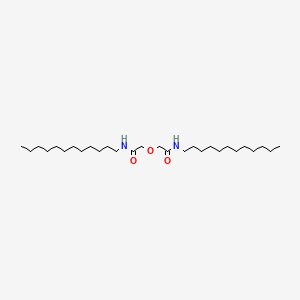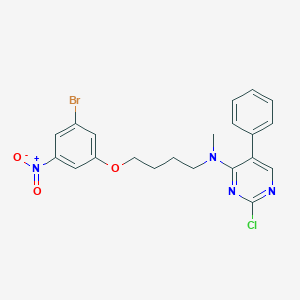![molecular formula C59H77N13O19 B13029621 (2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)
(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telomycin is a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s. It has garnered attention due to its unique lytic mode of action, which is based on a specific interaction with the bacterial dimeric phospholipid cardiolipin . This compound has shown significant potential in combating bacterial infections, particularly those caused by Gram-positive bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Telomycin is produced by nonribosomal peptide synthetases, which are multi-enzyme complexes that assemble the compound without the direct involvement of ribosomes. The biosynthesis involves the incorporation of various amino acids and other building blocks into a cyclic structure .
Industrial Production Methods: For industrial production, telomycin is typically obtained through fermentation processes using strains of Streptomyces canus. The fermentation is carried out in tryptone soya broth at 28°C with continuous shaking. The process can take up to 10 days, after which the compound is extracted and purified using techniques such as sephadex fractionation .
Análisis De Reacciones Químicas
Types of Reactions: Telomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the reactions involving telomycin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products: The major products formed from these reactions are often derivatives of telomycin with altered functional groups. These derivatives are studied for their enhanced antibacterial activity and reduced toxicity .
Aplicaciones Científicas De Investigación
Telomycin has a wide range of scientific research applications:
Mecanismo De Acción
Telomycin exerts its antibacterial effects by interacting specifically with the bacterial dimeric phospholipid cardiolipin. This interaction disrupts the bacterial cell membrane, leading to cell lysis and death . The compound targets the bacterial cell membrane, making it effective against bacteria that have developed resistance to other antibiotics.
Comparación Con Compuestos Similares
Ambobactin: A telomycin-like cyclic depsipeptide antibiotic produced by Streptomyces ambofaciens.
Antibiotic LL-AO341β1: An analogue of telomycin produced by Streptomyces canidus.
Uniqueness: Telomycin’s unique mode of action, based on its specific interaction with cardiolipin, sets it apart from other antibiotics. This specificity makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Propiedades
Fórmula molecular |
C59H77N13O19 |
|---|---|
Peso molecular |
1272.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H77N13O19/c1-25(2)49(79)46-55(85)67-43(26(3)33-22-62-36-14-10-8-12-32(33)36)52(82)66-37(19-30-21-61-35-13-9-7-11-31(30)35)57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-51(81)38(24-73)65-41(77)20-34(60)58(88)89)54(84)68-44(28(5)74)53(83)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)70-46/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,83)(H,65,77)(H,66,82)(H,67,85)(H,68,84)(H,69,81)(H,70,86)(H,88,89)/b37-19+/t26?,27-,28-,29-,34-,38-,39-,40-,43+,44-,45-,46-,47-,48+,49-/m0/s1 |
Clave InChI |
KPBHKOJJGBSCIK-HXYJWIHSSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N/C(=C/C3=CNC4=CC=CC=C43)/C(=O)N5CC[C@@H]([C@@H]5C(=O)O1)O)C(C)C6=CNC7=CC=CC=C76)[C@H](C(C)C)O)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N |
SMILES canónico |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(C(=O)NC(C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)N5CCC(C5C(=O)O1)O)C(C)C6=CNC7=CC=CC=C76)C(C(C)C)O)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


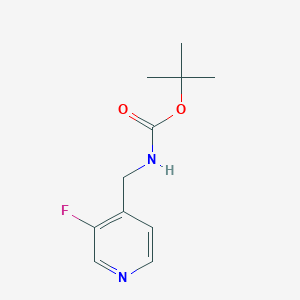

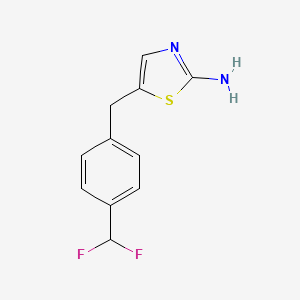
![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)
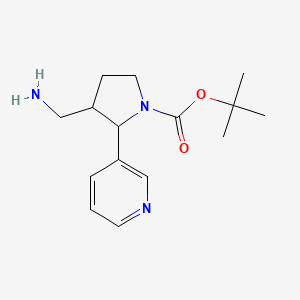
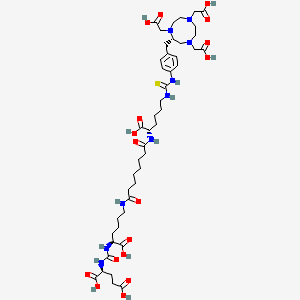

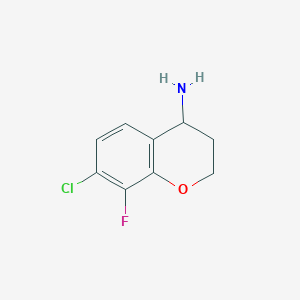

![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)
